2-Methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family, characterized by its unique structure that includes a nitro group and a methyl substituent. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The molecular formula for this compound is CHNO, with a molecular weight of approximately 232.19 g/mol .
This compound can be classified under the category of oxazolones, which are five-membered heterocycles containing both nitrogen and oxygen atoms. Oxazolones are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one has been synthesized through various methodologies, highlighting its significance in organic synthesis and pharmaceutical research .
The synthesis of 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation reaction of appropriate starting materials. One common method includes the Erlenmeyer-Plöchl reaction, which facilitates the formation of oxazolones from α-amino acids or their derivatives .
The molecular structure of 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one features a five-membered oxazolone ring with a methyl group at position 2 and a nitro-substituted benzylidene group at position 4. The presence of the nitro group significantly influences the electronic properties and reactivity of the compound.
The compound can participate in various chemical reactions typical for oxazolones, including:
The reactivity profile of 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one can be attributed to both its electrophilic carbonyl group and the electron-withdrawing nature of the nitro group, which enhances its electrophilicity.
The mechanism by which 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one exerts its biological effects involves interaction with cellular targets, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Research indicates that compounds within this class may function by disrupting cellular processes or by inducing oxidative stress within target organisms . Further studies are required to elucidate specific pathways involved.
The potential applications of 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one span several fields:
The 2-methyl-4-benzylidene-oxazol-5(4H)-one framework serves as a molecular platform that balances conformational rigidity with strategic points for derivatization. The exocyclic double bond at C4 adopts an E or Z configuration, influencing the compound’s three-dimensional shape and biological interactions. For instance, COX-2 inhibitors incorporating this scaffold achieve IC50 values as low as 0.019 μM—surpassing celecoxib’s potency (IC50 = 0.05 μM)—by exploiting the enzyme’s secondary pocket through the benzylidene aryl group [5]. The C2 methyl group enhances metabolic stability, while the oxazolone ring’s carbonyl and imine functionalities enable hydrogen bonding and dipole-dipole interactions with biological targets [4] [5].
Recent studies highlight the scaffold’s adaptability in multi-target ligand design. Derivatives bearing diarylsulfone moieties (e.g., 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones) exhibit dual analgesic and anti-inflammatory effects without acute toxicity in murine models, confirming the structural framework’s compatibility with complex pharmacophores [5]. The oxazolone ring acts as a bioisostere for carboxylic acids, mitigating gastrointestinal toxicity while retaining anti-inflammatory efficacy.
Table 1: Therapeutic Applications of Oxazolone-Based Drugs
Drug Name | Structural Features | Therapeutic Application | Molecular Target |
---|---|---|---|
Oxaprozin | 2-oxazolone fused to diphenyl system | Anti-inflammatory | COX-1/COX-2 inhibition |
Deflazacort | Oxazolone-modified corticosteroid | Duchenne muscular dystrophy | Glucocorticoid receptor modulator |
Ditazole | Bis-oxazolone derivative | Antiplatelet/anti-inflammatory | Thromboxane synthase inhibition |
Compound III* | 4-(3,5-Dimethoxybenzylidene)-2-phenyl | Analgesic | Central pain receptors |
Refers to the benzylidene-oxazolone derivative studied by Mariappan et al. [5]
The 3-nitrobenzylidene substituent in 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one (CAS# 57731-07-4) profoundly influences its electronic properties and bioactivity. The meta-nitro group (-NO2) is a strong electron-withdrawing moiety that generates an electron-deficient aryl ring, enhancing the compound’s reactivity as a Michael acceptor. This feature facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets, potentially inhibiting enzymes like COX-2 or TRPV1 channels involved in pain signaling [5] [8].
Regiochemistry of the nitro group dictates stereochemical outcomes and bioactivity. Ortho-substituted analogs (e.g., 2-methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one, CAS# 85986-91-0) exhibit distinct behavior due to steric constraints near the benzylidene double bond. Mazurov et al. demonstrated that ortho substitution promotes stable cis/trans isomer separation, with the cis isomer forming 3-acetamidoquinolin-2-ol upon reduction—a transformation unobserved in meta- or para-substituted counterparts [4]. This reactivity highlights the nitro group’s role in directing tandem cyclization processes for complex heterocycle synthesis.
Table 2: Influence of Nitro Group Position on Oxazolone Properties
Substitution Pattern | Isomer Stability | Key Reactivity | Biological Implications |
---|---|---|---|
Ortho (2-nitro) | Separable cis/trans isomers | cis isomer cyclizes to quinolone upon reduction | Potential for targeted CNS activity |
Meta (3-nitro) | Stable Z-isomer dominant | Electrophilic Cβ in Michael addition | Enhanced COX-2 inhibition |
Para (4-nitro) | Not reported in results | Similar to meta but with extended conjugation | Improved solubility and target engagement |
The nitro group also serves as a synthetic handle for reductive transformations. Reduction of 3-nitrobenzylidene derivatives yields 4-(3-aminobenzylidene) analogs, which retain the oxazolone core while introducing an electron-donating group that modulates target selectivity. This strategy enabled the discovery of compounds with improved analgesic profiles in writhing tests [5].
This compound (molecular formula: C11H8N2O4, MW: 232.19 g/mol) was first synthesized via the Erlenmeyer azlactone synthesis, a classical method involving condensation of N-acetylglycine with 3-nitrobenzaldehyde in acetic anhydride/sodium acetate [5] [8]. Its CAS registry number (57731-07-4) was established to distinguish it from isomeric ortho- (85986-91-0) and para-nitrobenzylidene derivatives. The preferred IUPAC name is (4Z)-2-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one, emphasizing the Z-configuration of the exocyclic double bond—a stereochemical assignment consistent with related benzylidene-oxazolones [1] [8].
Nomenclature discrepancies arise in commercial settings: suppliers like BLD Pharm (product #57731-07-4) use "2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one," while PubChem (CID 364504) employs "5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-" [1] [2]. Despite variations, the SMILES notation (O=C(OC(C)=N/1)C1=C/C2=CC=CC(N+=O)=C2) unambiguously defines connectivity. Early studies focused on its role as a synthetic precursor; however, 21st-century research revealed its potential as a standalone bioactive entity, particularly in analgesic scaffolds combining oxazolone and diarylsulfone pharmacophores [5].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: